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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721 Get Quote

Technical Support Center: SR-0813 Experiments
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

SR-0813, a potent and selective ENL/AF9 YEATS domain inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR-0813?

SR-0813 is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains.[1]

[2] The YEATS domain is a reader of histone acetylation, and by inhibiting its function, SR-0813
disrupts the transcriptional activity of ENL-containing complexes. This leads to the suppression

of key target genes involved in leukemia pathogenesis, such as HOXA9/10, MYB, and MYC.[1]

Q2: We are not observing the expected level of growth inhibition in our cancer cell lines after 72

hours of treatment with SR-0813. Is this normal?

This is a documented observation. Initial experiments with MV4;11 acute myeloid leukemia

(AML) cells showed minimal effects on viability after 72 hours of SR-0813 treatment.[3] It is

suggested that, similar to other epigenetic modifiers like DOT1L inhibitors, the anti-leukemic

effects of ENL disruption may require a longer duration to manifest. Extending the treatment

period beyond 72 hours may be necessary to observe significant growth inhibition.[3]
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Q3: We are seeing a significant difference in the dose-response to SR-0813 between different

AML cell lines. Why might this be the case?

Differential sensitivity to SR-0813 across various AML cell lines has been reported.[3] For

instance, MV4;11 and MOLM-13 cells show a dose-dependent response, though to varying

extents. In contrast, OCI/AML-2 and HB11;19 cells responded to 1 μM of SR-0813 as

effectively as 10 μM.[3] This variability can be attributed to the specific genetic backgrounds

and dependencies of each cell line on ENL-mediated transcription.

Q4: At higher concentrations, are there potential off-target effects of SR-0813?

Yes, at concentrations of 10 μM, SR-0813 may exhibit off-target activity, notably affecting

SREBP targets.[3][4] However, ENL target genes and ENL-dependent leukemia cell growth are

fully suppressed at 1 μM.[4] Therefore, for studying ENL-specific biology, a concentration of 1

μM is recommended to minimize the risk of off-target effects.[4]

Q5: Is SR-0813 suitable for in vivo studies in mouse models?

SR-0813 demonstrates rapid metabolism by mouse liver microsomes, with a short half-life of

9.3 minutes.[3] This rapid metabolism currently prohibits the extension of findings from in vitro

studies to in vivo models.[3]
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Observed Problem Potential Cause Recommended Solution

Minimal or no growth inhibition

in sensitive cell lines after 72

hours.

The anti-proliferative effects of

ENL inhibition can be delayed.

Extend the duration of the SR-

0813 treatment. Time-course

experiments (e.g., 3, 5, and 7

days) are recommended to

determine the optimal

endpoint.[3]

Inconsistent results between 1

µM and 10 µM concentrations

in growth assays.

Potential off-target effects at

higher concentrations or

saturation of on-target effects

at 1 µM.

For ENL-dependent effects,

use SR-0813 at a

concentration of 1 µM, as this

has been shown to be

sufficient for suppressing ENL

target genes and leukemia

growth.[4] If higher

concentrations are used,

consider potential off-target

effects in data interpretation.

Precipitation of SR-0813 in cell

culture media.

Poor solubility of the

compound.

Ensure the final concentration

of the solvent (e.g., DMSO) is

compatible with your cell line

and does not exceed

recommended levels (typically

<0.1%). Prepare fresh dilutions

from a concentrated stock

solution for each experiment.

High variability in results

between experimental

replicates.

Inconsistent cell seeding

density, variations in reagent

preparation, or cell line

instability.

Standardize cell seeding

protocols. Prepare master

mixes of SR-0813 dilutions to

add to replicate wells.

Regularly perform cell line

authentication.
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Cell Viability Assay
Cell Seeding: Plate leukemia cell lines (e.g., MV4;11, MOLM-13) in 96-well plates at a

density of 5,000-10,000 cells per well in the appropriate growth medium.

Compound Preparation: Prepare a 10 mM stock solution of SR-0813 in DMSO. Serially

dilute the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10 µM) in the

cell culture medium.

Treatment: Add the diluted SR-0813 or vehicle control (DMSO) to the respective wells.

Incubation: Incubate the plates for the desired duration (e.g., 3, 5, or 7 days) at 37°C in a

humidified incubator with 5% CO2.

Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®

Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-

response curves.

Gene Expression Analysis by RT-qPCR
Cell Treatment: Treat cells with 1 µM SR-0813 or vehicle control for various time points (e.g.,

3, 6, 24, 72 hours).

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy

Kit, Qiagen).

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes

(HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
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Caption: Mechanism of action of SR-0813.
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Experimental Workflow
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Caption: Troubleshooting workflow for SR-0813 experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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